![molecular formula C21H19ClN4O2 B1681115 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide CAS No. 220448-02-2](/img/structure/B1681115.png)
2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide
Overview
Description
Mechanism of Action
Target of Action
SSR180575, also known as 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide, is a drug that acts as a selective agonist at the peripheral benzodiazepine receptor . This receptor is also known as the mitochondrial 18 kDa translocator protein or TSPO .
Mode of Action
SSR180575 interacts with the TSPO, showing high affinity and selectivity for the rat and human PBR . It potently inhibits the in vivo binding of [3H]alpidem to PBR in the rat brain and spleen after oral or i.p. administration .
Biochemical Pathways
TSPO is generally present at high concentrations in steroid-producing cells and plays an important role in steroid synthesis, apoptosis, and cell proliferation . SSR180575, by acting on TSPO, can stimulate the steroidogenesis of pregnenolone in the brain . This may be linked to its neuroprotective action .
Pharmacokinetics
It has been shown that ssr180575 has a high selective binding and reversibility to tspo at the injury site . More research is needed to fully understand the ADME properties of SSR180575 and their impact on its bioavailability.
Result of Action
SSR180575 has been shown to have neuroprotective and cardioprotective effects . It promotes neuronal survival and repair . It also plays a role in mitochondrial, cellular, and cardiac damage induced by oxidative stress and ischemia-reperfusion .
Action Environment
The action of SSR180575 can be influenced by various environmental factors. For instance, the presence of non-radioactive SSR180575 can decrease the uptake of [18F]SSR180575 in tumors by 40% This suggests that the concentration of SSR180575 in the environment can influence its action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSR-180575 involves the formation of a pyridazinoindole core structure. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods for SSR-180575 are designed to optimize yield and purity. These methods may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
SSR-180575 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the compound .
Scientific Research Applications
SSR-180575 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in studies involving the peripheral benzodiazepine receptor.
Biology: The compound is employed in research on mitochondrial function and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
XBD173: Another TSPO ligand with similar neuroprotective effects.
Ro5-4864: A well-known TSPO ligand used in various research studies.
Uniqueness
SSR-180575 is unique due to its specific chemical structure, which allows for selective binding to TSPO. This selectivity contributes to its potent neuroprotective and cardioprotective effects, making it a valuable compound in both research and therapeutic applications .
Biological Activity
The compound 2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClN4O2 , and it features a complex structure that includes a pyridazinoindole framework. The presence of chlorine and methyl groups contributes to its diverse biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds in this class have been explored for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating neurodegenerative diseases and managing urinary tract infections, respectively .
- Antitumor Potential : The heterocyclic nature of the compound suggests potential antitumor activity. Studies have indicated that related compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
The mechanisms by which This compound exerts its biological effects are still being elucidated. However, docking studies have provided insights into how it interacts with target proteins:
- Docking Studies : Computational docking studies suggest that the compound can bind effectively to target proteins involved in disease pathways. This binding can alter the conformation of these proteins, thereby inhibiting their function .
- BSA Binding Studies : Bovine serum albumin (BSA) binding assays indicate that this compound has a significant affinity for serum proteins, which may enhance its bioavailability and therapeutic efficacy .
Case Study 1: Antibacterial Screening
A series of synthesized derivatives based on similar frameworks were evaluated for antibacterial activity. The most active compounds demonstrated IC50 values indicative of strong inhibition against specific bacterial strains . This highlights the potential for developing new antibiotics from this class of compounds.
Case Study 2: Enzyme Inhibition Profile
Research conducted on related compounds revealed strong inhibitory effects on AChE with IC50 values ranging from 0.63 µM to 2.14 µM for various derivatives . This suggests that This compound could be a candidate for further development as a therapeutic agent for conditions like Alzheimer's disease.
Properties
IUPAC Name |
2-(7-chloro-5-methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)18(27)12-16-19-15-10-9-13(22)11-17(15)25(3)20(19)21(28)26(23-16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSQVJOROCIILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=C1C(=O)N(N=C3CC(=O)N(C)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433007 | |
Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220448-02-2 | |
Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220448-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SSR180575 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220448022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-4,5-dihydro-N,N,5-trimethyl-4-oxo-3-phenyl-3H-pyridazino[4,5-b]indole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SSR-180575 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8W47WK2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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